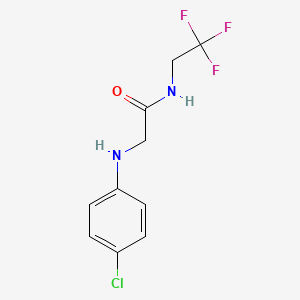

2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Description

2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a substituted acetamide featuring a 4-chlorophenylamino group at the α-carbon and a 2,2,2-trifluoroethyl group on the acetamide nitrogen. This structure combines electron-withdrawing (chloro, trifluoroethyl) and hydrogen-bonding (amino) moieties, which influence its physicochemical and biological properties.

Properties

Molecular Formula |

C10H10ClF3N2O |

|---|---|

Molecular Weight |

266.65 g/mol |

IUPAC Name |

2-(4-chloroanilino)-N-(2,2,2-trifluoroethyl)acetamide |

InChI |

InChI=1S/C10H10ClF3N2O/c11-7-1-3-8(4-2-7)15-5-9(17)16-6-10(12,13)14/h1-4,15H,5-6H2,(H,16,17) |

InChI Key |

HQYYXTPZAAJBMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)NCC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 2-Chloro-N-(2,2,2-Trifluoroethyl)Acetamide

This method leverages the displacement of a chloride group by 4-chloroaniline. The synthesis begins with the preparation of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, as demonstrated in Example 1 of Patent CN114057594A. Trifluoroethylamine hydrochloride reacts with chloroacetyl chloride in dichloromethane under basic conditions (30% NaOH) at 0–5°C, yielding 2-chloro-N-(2,2,2-trifluoroethyl)acetamide with 99% purity. Subsequent reaction with 4-chloroaniline in place of ammonia (as described in Example 2 of the same patent) could theoretically form the target compound.

Reaction Mechanism :

- Chloroacetyl Chloride Activation :

Chloroacetyl chloride reacts with trifluoroethylamine in the presence of a base (NaOH), forming the 2-chloroacetamide intermediate. - Nucleophilic Displacement :

The chloride at the α-position is displaced by 4-chloroaniline under heated conditions (40–70°C), forming the C–N bond.

Challenges :

- 4-Chloroaniline’s lower nucleophilicity compared to ammonia may necessitate higher temperatures or prolonged reaction times.

- Competing hydrolysis of the chloroacetamide intermediate could reduce yields.

Carbamate Protection and Deprotection Strategy

Patent EP2621894B1 outlines a method using benzyl carbamate (Cbz) protection. A glycine derivative is first protected with Cbz, coupled with trifluoroethylamine, and deprotected via hydrogenolysis. Adapting this approach, 4-chloroaniline could be introduced post-deprotection.

Key Steps :

- Protection :

Glycine is protected with Cbz to form phenylmethyl N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate. - Coupling :

The protected intermediate reacts with 4-chloroaniline via nucleophilic substitution or reductive amination. - Deprotection :

Hydrogenolysis removes the Cbz group, yielding the final product.

Advantages :

Direct Coupling Using 4-Chloroaniline and Chloroacetyl Chloride

A one-pot synthesis involves reacting 4-chloroaniline directly with chloroacetyl chloride, followed by trifluoroethylamine. This method mirrors the synthesis of N-(4-chlorophenyl)-2,2,2-trifluoroacetamide (PubChem CID: 9830), where aniline derivatives react with acyl chlorides.

Procedure :

- Acylation :

4-Chloroaniline reacts with chloroacetyl chloride in dichloromethane with a base (e.g., triethylamine) to form 2-chloro-N-(4-chlorophenyl)acetamide. - Amination :

The chloro group is displaced by trifluoroethylamine under reflux in a polar aprotic solvent (e.g., DMF).

Yield Optimization :

- Excess trifluoroethylamine (1.5 equiv) and elevated temperatures (80–100°C) improve reaction efficiency.

Comparative Analysis of Methodologies

Reaction Optimization and Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Palladium Catalysts : Hydrogenolysis in the carbamate method requires Pd/C (5–10 wt%) under 1–3 atm H₂.

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves displacement kinetics in polar solvents.

Challenges and Side Reactions

- Hydrolysis of Chloroacetamide :

Aqueous conditions or residual moisture may hydrolyze the chloroacetamide intermediate to glycolic acid derivatives. - Over-Alkylation :

Excess trifluoroethylamine can lead to dialkylated byproducts, necessitating stoichiometric control. - Purification Issues :

Carbamate methods require chromatographic separation, increasing costs.

Industrial Applications and Scalability

The nucleophilic substitution route is favored for scale-up due to fewer steps and commercially available starting materials. Patent CN114057594A reports a 99% yield for the intermediate, suggesting robustness. In contrast, the carbamate method’s multiple steps limit its industrial adoption despite high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Activity

Aromatic Ring Substitutions

- 2-Azido-N-(4-fluorophenyl)acetamide (): Replaces the 4-chlorophenylamino group with a 4-fluorophenyl and azido substituent. The electron-withdrawing fluorine and reactive azide group enhance metabolic stability and synthetic utility compared to the target compound’s amino linkage .

- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (): Positions the trifluoromethyl group on the phenyl ring instead of the ethyl chain.

Acetamide Nitrogen Modifications

- N-(2,2,2-Trichloroethyl) Derivatives () : Substituting trifluoroethyl with trichloroethyl increases halogen bulk and electronegativity, affecting solubility and intermolecular interactions (e.g., halogen bonding) .

Antioxidant Activity

- Benzimidazole-Acetamide Derivatives (): Compounds like 2-[2-(4-chlorophenyl)benzimidazol-1-yl]-N-arylacetamides exhibit antioxidant properties due to the benzimidazole core’s redox activity.

Anthelmintic Activity

- 2-Phenyl Benzimidazole-1-Acetamides () : Derivatives with 4-chlorophenyl groups (e.g., compound 3q ) showed superior anthelmintic activity against Pheretima posthuma. The trifluoroethyl group in the target compound may enhance bioavailability via increased lipophilicity .

Table: Key Structural and Functional Comparisons

Biological Activity

2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide, a compound with the chemical formula CHClFNO, is notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a chlorophenyl group and a trifluoroethyl moiety, contributing to its unique properties. The trifluoroethyl group is known to enhance lipophilicity and potentially improve binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 256.65 g/mol |

| Boiling Point | Not specified |

| Solubility | Variable based on solvent |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the trifluoroethyl group may enhance its binding affinity and specificity for certain molecular targets, potentially modulating their activity.

Antiparasitic Activity

Research has indicated that similar compounds in the class of acetamides exhibit significant antiparasitic activity. For instance, modifications in the molecular structure can lead to enhanced efficacy against parasites such as Plasmodium falciparum and Trypanosoma brucei. These studies suggest that this compound could be investigated for potential antiparasitic applications.

Case Studies

- Antimalarial Activity : In a study evaluating a series of dihydroquinazolinone derivatives, compounds with structural similarities to this compound were shown to inhibit the Na-ATPase activity associated with PfATP4, leading to reduced parasitemia in mouse models .

- Cytotoxicity Assessment : A comparative analysis of various acetamides revealed that while some derivatives exhibited potent antiparasitic effects, they also showed varying degrees of cytotoxicity in human cell lines. This highlights the importance of optimizing the structure to balance efficacy and safety .

- Metabolic Stability : The metabolic stability of compounds similar to this compound was assessed in vitro. Modifications aimed at improving solubility and reducing metabolic degradation were shown to enhance overall efficacy without compromising safety .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antiparasitic | Inhibition of PfATP4 Na-ATPase |

| Cytotoxicity | Varying levels observed in human cell lines |

| Metabolic Stability | Enhanced with structural modifications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.